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Compound of Interest

Compound Name: N/Ofq-(1-13)-NH2

Cat. No.: B612589 Get Quote

Technical Support Center: N/Ofq-(1-13)-NH2
Stability
This guide provides researchers, scientists, and drug development professionals with essential

information, troubleshooting advice, and detailed protocols to address stability issues

encountered with the N/Ofq-(1-13)-NH2 peptide in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is N/Ofq-(1-13)-NH2 and why is its stability a concern?

A1: N/Ofq-(1-13)-NH2 is the shortest fully active fragment of the endogenous

heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ).[1] It is a potent agonist for the Nociceptin

receptor (NOP), also known as the Orphanin FQ receptor or ORL-1.[1] Like many therapeutic

peptides, its primary limitation is a susceptibility to rapid degradation by enzymes (peptidases)

in biological fluids like plasma or serum, which can lead to loss of activity and inconsistent

experimental results.[1]

Q2: What are the primary degradation pathways for N/Ofq-(1-13)-NH2 in biological samples?

A2: The main cause of degradation is enzymatic cleavage. Key enzyme classes responsible

include:
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Aminopeptidases: These enzymes cleave the peptide bond at the N-terminus (specifically

the Phe¹-Gly² bond), which is a critical site for degradation.[1]

Endopeptidases: These enzymes, such as Neutral Endopeptidase 24.11 (NEP), cleave

internal peptide bonds within the sequence.[1] C-terminal amidation, as indicated by "-NH2",

is a crucial modification that protects the peptide from degradation by carboxypeptidases.

Q3: How should I prepare and store N/Ofq-(1-13)-NH2 stock solutions to maximize stability?

A3: Proper handling and storage are critical for preserving peptide integrity.

Reconstitution: For initial reconstitution, use sterile, nuclease-free water or a small amount of

an organic solvent like DMSO if solubility is an issue, followed by dilution in your aqueous

buffer of choice.

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the

stock solution into single-use volumes.

Storage: For short-term storage (days to weeks), store aliquots at 4°C. For long-term storage

(months to years), store aliquots at -20°C or -80°C.

Q4: What chemical modifications can improve the stability of N/Ofq-(1-13)-NH2?

A4: Several strategies involving chemical modification have been successfully used to create

stabilized analogs with significantly longer half-lives. These include:

N-terminal Modification: Reducing the peptide bond between the first two amino acids (e.g.,

[Phe¹ψ(CH₂-NH)Gly²]N/OFQ(1-13)NH₂) makes the peptide resistant to aminopeptidases.

Amino Acid Substitution: Replacing natural L-amino acids with unnatural ones, such as D-

amino acids or Cα,α-disubstituted amino acids (e.g., Aib), can sterically hinder protease

access and increase stability.

Combined Modifications: Highly stabilized analogs often combine multiple modifications. For

example, UFP-112 ([(pF)Phe⁴Aib⁷Arg¹⁴Lys¹⁵]N/OFQ-NH₂) incorporates substitutions that

dramatically increase its half-life compared to the parent peptide.
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Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)

Rapid loss of peptide activity in

cell culture.

Enzymatic degradation by

proteases present in serum

(e.g., Fetal Bovine Serum)

used in the culture medium.

1. Consider using a stabilized

analog of the peptide (see

Table 1).2. If possible, perform

experiments in serum-free

media.3. Add a broad-

spectrum protease inhibitor

cocktail to the culture medium.

Note: Check for compatibility

with your cell type and

experimental goals.

Multiple peaks appear on

HPLC chromatogram after

incubation.

The peptide is being cleaved

into smaller fragments by

peptidases in the experimental

matrix (e.g., plasma, tissue

homogenate).

1. This is an expected outcome

in a stability assay. Use the

peak area of the intact peptide

to quantify the degradation

rate over time (see

Experimental Protocol

below).2. If available, use LC-

MS (Liquid Chromatography-

Mass Spectrometry) to identify

the masses of the fragment

peaks and confirm the

cleavage sites.

Peptide solution is cloudy or

contains precipitates.

The peptide has poor solubility

in the chosen solvent or has

exceeded its solubility limit.

Aggregation may also occur.

1. Gently warm the solution

and sonicate in a water bath to

aid dissolution.2. Reconstitute

the peptide in a small volume

of DMSO first, then slowly add

the aqueous buffer while

vortexing.3. Review the

certificate of analysis provided

by the manufacturer for

specific solubility information.
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Quantitative Data on Peptide Stability
The following table summarizes the stability of N/OFQ and a highly stabilized analog, UFP-112,

in biological matrices. While specific half-life data for N/Ofq-(1-13)-NH2 is limited, its

degradation rate is expected to be similar to or slightly faster than the full N/OFQ peptide.

Table 1: Comparative Stability of N/OFQ and a Stabilized Analog

Peptide Matrix Half-life (t½)
Fold Increase
in Stability

Reference

N/OFQ Mouse Plasma ~60 minutes -

N/OFQ
Mouse Brain

Homogenate
~3 minutes -

UFP-112 Mouse Plasma ~156 minutes 2.6x vs N/OFQ

| UFP-112 | Mouse Brain Homogenate | ~10.5 minutes | 3.5x vs N/OFQ | |

Visualized Pathways and Workflows
N/OFQ Signaling Pathway
The N/Ofq-(1-13)-NH2 peptide acts as an agonist at the NOP receptor, which is a G-protein

coupled receptor (GPCR). Its activation initiates a signaling cascade that modulates neuronal

activity.
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Caption: NOP Receptor Signaling Cascade.

Experimental Workflow for Peptide Stability Assay
This diagram outlines the typical steps for assessing the in vitro stability of N/Ofq-(1-13)-NH2
using High-Performance Liquid Chromatography (HPLC).
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Caption: Workflow for HPLC-based peptide stability assessment.

Experimental Protocols
Protocol: In Vitro Stability Assessment of N/Ofq-(1-13)-
NH2 using RP-HPLC
This protocol details a standard method to determine the half-life of N/Ofq-(1-13)-NH2 in a

biological matrix like human plasma.

1. Objective: To quantify the rate of degradation of N/Ofq-(1-13)-NH2 in a relevant biological

matrix by measuring the decrease in the concentration of the intact peptide over time using

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Materials and Reagents:

N/Ofq-(1-13)-NH2 peptide

Human plasma (or other matrix, e.g., serum, tissue homogenate)

HPLC-grade water

HPLC-grade acetonitrile (ACN)

Trifluoroacetic acid (TFA)

Microcentrifuge tubes

Pipettes and tips

Water bath or incubator set to 37°C

Vortex mixer

Microcentrifuge

HPLC system with a UV detector and a C18 column

3. Procedure:
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Preparation of Solutions:

Mobile Phase A: 0.1% TFA in HPLC-grade water.

Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of N/Ofq-(1-13)-NH2 in sterile

water.

Quenching Solution: 90% ACN / 0.1% TFA in water.

Incubation:

Pre-warm an aliquot of human plasma to 37°C for 10 minutes.

To initiate the reaction, spike the plasma with the peptide stock solution to a final

concentration of 100 µg/mL. Mix gently by inversion. This is your incubation mixture.

Immediately withdraw the first sample (t=0). Transfer 50 µL of the incubation mixture to a

microcentrifuge tube containing 100 µL of ice-cold Quenching Solution. Vortex immediately

to stop enzymatic activity.

Incubate the remaining mixture at 37°C.

Collect subsequent 50 µL aliquots at various time points (e.g., 5, 15, 30, 60, 90, and 120

minutes), transferring each to a tube with 100 µL of Quenching Solution and vortexing.

Sample Processing:

After collecting all time points, centrifuge the quenched samples at >12,000 x g for 10

minutes at 4°C to pellet precipitated proteins.

Carefully transfer the supernatant to HPLC vials for analysis.

4. RP-HPLC Analysis:

Column: C18, 5 µm, 4.6 x 250 mm (or similar)
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Flow Rate: 1.0 mL/min

Detection: UV at 220 nm

Injection Volume: 20 µL

Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over

30 minutes. This should be optimized to ensure good separation of the intact peptide from its

degradation products.

5. Data Analysis:

Identify the peak corresponding to the intact N/Ofq-(1-13)-NH2 peptide in the t=0

chromatogram.

Integrate the area of this peak for each time point.

Calculate the percentage of peptide remaining at each time point relative to the peak area at

t=0.

% Remaining = (Peak Area at time t / Peak Area at t=0) x 100

Plot the natural logarithm (ln) of the % Remaining against time.

Perform a linear regression on the data points. The degradation rate constant (k) is the

negative of the slope of this line.

Calculate the half-life (t½) using the formula:

t½ = 0.693 / k

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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